2-Benzenesulfonamidopyrimidine

Overview

Description

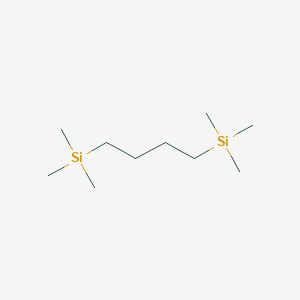

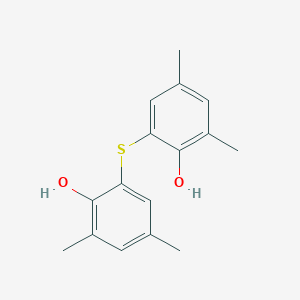

2-Benzenesulfonamidopyrimidine derivatives are a class of compounds that have been extensively studied due to their diverse biological activities, including their role as carbonic anhydrase inhibitors, which are relevant in the treatment of conditions such as glaucoma . These compounds are also investigated for their hypoglycemic activities, indicating potential applications in diabetes management . The molecular structure of these derivatives often includes a pyrimidine ring substituted with a benzenesulfonamide group, which is crucial for their biological function .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various moieties to confer additional properties, such as flexibility or enhanced biological activity. For instance, the incorporation of phenyl-1,2,3-triazole moieties into benzenesulfonamide compounds has been reported, with the insertion of linkers like ether, thioether, and amino types . Another approach includes the O-benzenesulfonylation of pyrimidin-4-ol derivatives to obtain crystalline organic compounds . Additionally, the synthesis of thiopyrimidine-benzenesulfonamide conjugates has been described, utilizing a molecular hybridization strategy that combines different functional groups to target specific isoforms of carbonic anhydrase .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction (SC-XRD) analysis has provided unambiguous structural interpretations of these compounds . Theoretical studies, including density functional theory (DFT) and time-dependent DFT, have been employed to understand the natural bond orbitals, frontier molecular orbitals, and non-linear optical properties of these molecules . These studies have shown that hydrogen bonding plays a significant role in the stabilization of the molecular structure in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in various contexts. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, demonstrating the versatility of benzenesulfonamide derivatives in synthetic chemistry . Additionally, the formation of ionic and molecular complexes through non-covalent interactions has been reported, indicating the ability of these compounds to engage in supramolecular chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure and the nature of their substituents. The crystalline nature of these compounds and their supramolecular networks are influenced by noncovalent interactions such as hydrogen bonding . Theoretical calculations have provided insights into the electronic properties and reactivity indices of these molecules, which are important for understanding their biological activities . The solvent-free synthesis of related compounds, such as benzopyranopyrimidines, highlights the potential for green chemistry approaches in the preparation of benzenesulfonamide derivatives .

Scientific Research Applications

1. Quantitative Structure-Activity Relationship Studies

Quantitative structure-activity relationship studies on 2-benzenesulfonamidopyrimidines have shown correlations between hydrophobic forces, electronic parameters, and biological responses. This suggests a charge-controlled fixation of these molecules to the receptor, which is important for understanding the hypoglycemic activity of sulfonamides (Seydel, Ahrens, & Losert, 1975).

2. Acidity Constants and Tautomeric Forms

Research on the acidity constants of 2-benzenesulfonamidopyrimidines, along with other related compounds, helps in understanding the effects of substituents on pK values. This research indicates the existence of tautomeric forms in some substances, which is crucial for understanding their chemical behavior (Willi & Meier, 1956).

3. Role in Treating Cerebral Vasospasm

2-Benzenesulfonamidopyrimidine has been studied for its role in preventing cerebral vasospasm caused by subarachnoid hemorrhage. This research supports its potential use in treating vasospasm in humans (Zuccarello et al., 1996).

4. Carbonic Anhydrase Inhibition and Antitumor Potential

Studies have shown that benzenesulfonamide derivatives containing this compound are potent inhibitors of carbonic anhydrase isoforms. This inhibition is particularly significant for tumor-associated isoforms, indicating a potential antitumor effect of these compounds (Esteves et al., 2010).

5. Antimicrobial Properties

Hybrid molecules between benzenesulfonamides and this compound exhibit moderate antibacterial properties against gram-positive bacteria and antifungal properties against yeasts and dermatophytes. This highlights their potential use as antimicrobial agents (Zani et al., 2009).

6. Reductive Deamination in Animal Metabolism

The compound plays a role in the reductive deamination of sulfadiazine in animals like rats and guinea pigs. This process is influenced by dietary nitrate and nitrite, suggesting a relationship between diet and drug metabolism (Woolley & Sigel, 1982).

7. Synthesis and Antimicrobial Activity

Synthesis studies of 2-benzenesulfonamidopyrimidines have shown that these compounds have antimicrobial activity. This further emphasizes their potential in developing new antimicrobial agents (Kartik et al., 2014).

Mechanism of Action

While the specific mechanism of action for 2-Benzenesulfonamidopyrimidine is not available, sulfonamides, in general, are known to inhibit the enzyme involved in the production of dihydrofolic acid, thereby blocking bacterial biosynthesis of folic acid and subsequently, pyrimidines and purines required for nucleic acid synthesis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLNLYCFFWMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

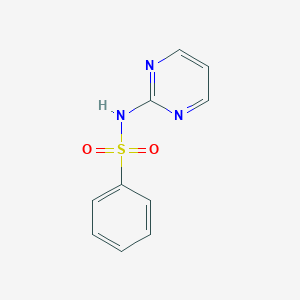

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168217 | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

16699-12-0 | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZENESULFONAMIDOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U088AYD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-Benzenesulfonamidopyrimidine relate to its hypoglycemic activity?

A: Research suggests that the hypoglycemic activity of 2-Benzenesulfonamidopyrimidines is influenced by both hydrophobic and electronic interactions. [, ]

Q2: What evidence supports the existence of a second binding site for 2-Benzenesulfonamidopyrimidines in relation to their hypoglycemic activity?

A2: Several observations point towards a second, charge-controlled binding site for 2-Benzenesulfonamidopyrimidines:

- Correlation with electronic parameters: The correlation between the chemical shift of specific protons and biological activity suggests that electronic effects, rather than solely hydrophobic interactions, are crucial for activity. []

- Stereospecificity: The observation of stereospecificity in the blood-glucose-lowering effect implies a specific interaction with a chiral target, further supporting a defined binding site. []

- Distance dependence: The importance of a consistent distance between the nitrogen in the side chain and the sulfonamide nitrogen suggests a specific spatial arrangement is required for binding and activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)